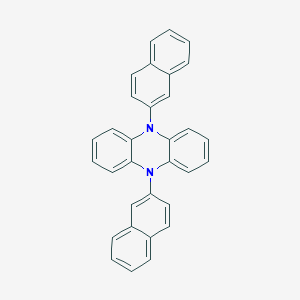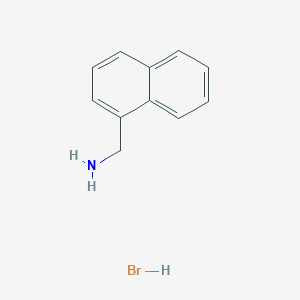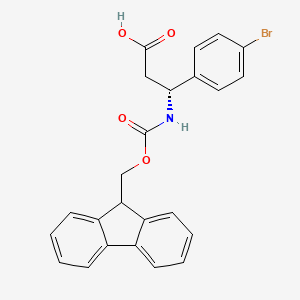![molecular formula C84H126Cl2O6P2Pd2 B3068006 2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer CAS No. 217189-40-7](/img/structure/B3068006.png)
2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer
Overview
Description
2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer is a complex organometallic compound. It is known for its catalytic properties, particularly in organic synthesis. The compound is often referred to as the Bedford Catalyst and has a molecular formula of C84H124Cl2O6P2Pd2 with a molecular weight of 1575.57 .
Mechanism of Action
Target of Action
It is known that the secondary phosphite antioxidant degradation product bis(2,4-di-tert-butylphenyl)phosphate (bdtbpp), which is structurally related to this compound, has a well-known inhibiting effect on cell growth .
Mode of Action
It is likely that it interacts with its targets in a similar manner to bDtBPP, which is known to inhibit cell growth
Biochemical Pathways
Given the known cell growth inhibitory effects of bDtBPP, it is plausible that this compound may affect pathways related to cell proliferation .
Pharmacokinetics
The related compound bdtbpp is known to migrate from single-use bioprocessing materials, suggesting that it may have some degree of bioavailability .
Result of Action
It is known that bdtbpp and structurally related compounds can inhibit cell growth to some extent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, gamma irradiation, a common sterilization technique for single-use assemblies, is known to trigger the degradation of certain additives, potentially forming compounds like this one . These degradants can be released into a biopharmaceutical process or eventually become present in the final drug as leachables .
Preparation Methods
The synthesis of 2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer involves the reaction of palladium chloride with 2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl ligands. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired dimer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of palladium(IV) species.
Reduction: It can be reduced to palladium(0) species, which are often active catalysts in various organic transformations.
Substitution: The chloride ligands can be substituted with other ligands, altering the compound’s reactivity and catalytic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: The compound is employed in industrial processes requiring efficient and selective catalysts.
Comparison with Similar Compounds
Compared to other palladium-based catalysts, 2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer is unique due to its high stability and efficiency in catalyzing reactions. Similar compounds include:
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): Another palladium-based catalyst with different ligand structures.
4,4’-Di-tert-butyl-2,2’-bipyridyl: A ligand used in various palladium-catalyzed reactions.
These compounds share some catalytic properties but differ in their ligand structures and specific applications.
Properties
IUPAC Name |
(2,4-ditert-butylbenzene-6-id-1-yl) bis(2,4-ditert-butylphenyl) phosphite;dichloroniopalladium;palladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C42H62O3P.2ClH.2Pd/c2*1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;;;;/h2*19-23,25-27H,1-18H3;2*1H;;/q2*-1;;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXPIBZRJDAOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=[C-]3)C(C)(C)C)C(C)(C)C)C(C)(C)C.CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=[C-]3)C(C)(C)C)C(C)(C)C)C(C)(C)C.[ClH+][Pd][ClH+].[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H126Cl2O6P2Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745721 | |
| Record name | Bis(chloraniumyl)palladium 2-{[bis(2,4-di-tert-butylphenoxy)phosphanyl]oxy}-3,5-di-tert-butylbenzen-1-ide--palladium (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1577.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217189-40-7 | |
| Record name | Bis(chloraniumyl)palladium 2-{[bis(2,4-di-tert-butylphenoxy)phosphanyl]oxy}-3,5-di-tert-butylbenzen-1-ide--palladium (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067998.png)




